Cas no 38002-61-8 (9-(Chloroacetyl)-9H-carbazole)

9-(Chloroacetyl)-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- 9-(Chloroacetyl)-9H-carbazole
- 1-(9H-carbazol-9-yl)-2-chloro-1-ethanone
- 10-(chloroacetyl)-10H-carbazole
- 1-carbazol-9-yl-2-chloroethan-1-one
- 1-Carbazol-9-yl-2-chloro-ethanone
- 9-Chloracetylcarbazol
- 9-Chloracetyl-carbazol
- 9-chloroacetyl-carbazole
- 9H-Carbazole, 9-(chloroacetyl)-
- AC1LY1A4
- CHEMBL1651449
- CTK1B5246
- N-chloroacetyl-carbazole
- STOCK2S-13052
- CS-0317925
- 9-chloroacetylcarbazole
- LS-06250
- DTXSID50365277
- 38002-61-8
- STK006159
- ALBB-019084
- 1-(9H-carbazol-9-yl)-2-chloroethanone
- MFCD00093938
- AKOS000270299
- A918713
- AKOS BBS-00005410
- 1-carbazol-9-yl-2-chloroethanone
- 1-(9H-CARBAZOL-9-YL)-2-CHLOROETHAN-1-ONE
-
- MDL: MFCD00093938
- インチ: InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
- InChIKey: NIZUEICMEHKRKX-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1C2=C(C3=C1C=CC=C3)C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 243.0452
- どういたいしつりょう: 243.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 22Ų
じっけんとくせい
- PSA: 22
9-(Chloroacetyl)-9H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB411284-500 mg |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 500 mg |
€205.60 | 2023-07-19 | ||
abcr | AB411284-1 g |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 1 g |
€239.00 | 2023-07-19 | ||
Ambeed | A408769-1g |
1-(9H-Carbazol-9-yl)-2-chloroethanone |
38002-61-8 | 95+% | 1g |
$178.0 | 2024-04-19 | |
A2B Chem LLC | AF58644-1g |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | 95% | 1g |
$228.00 | 2024-04-20 | |
A2B Chem LLC | AF58644-5g |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | 95% | 5g |
$771.00 | 2024-04-20 | |
A2B Chem LLC | AF58644-500mg |
9-(Chloroacetyl)-9h-carbazole |
38002-61-8 | >95% | 500mg |
$412.00 | 2023-12-30 | |
Key Organics Ltd | LS-06250-1g |
1-(9H-carbazol-9-yl)-2-chloroethan-1-one |
38002-61-8 | >95% | 1g |
£276.00 | 2025-02-09 | |
TRC | C276390-250mg |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 250mg |
$ 185.00 | 2022-04-01 | ||
abcr | AB411284-5 g |
9-(Chloroacetyl)-9H-carbazole |
38002-61-8 | 5 g |
€656.50 | 2023-07-19 | ||
abcr | AB411284-1g |
9-(Chloroacetyl)-9H-carbazole; . |
38002-61-8 | 1g |
€237.00 | 2025-02-18 |
9-(Chloroacetyl)-9H-carbazole 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
9-(Chloroacetyl)-9H-carbazoleに関する追加情報
9-(Chloroacetyl)-9H-carbazole: A Comprehensive Overview
9-(Chloroacetyl)-9H-carbazole (CAS No. 38002-61-8) is a significant compound in the field of organic chemistry, particularly within the carbazole family. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The chloroacetyl group attached to the carbazole framework introduces distinct reactivity and functionality, making it a subject of interest for researchers exploring novel materials and pharmaceuticals.
The synthesis of 9-(Chloroacetyl)-9H-carbazole involves a series of carefully orchestrated chemical reactions, often leveraging the versatility of carbazole as a starting material. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for its potential industrial applications. The chloroacetyl substituent not only enhances the compound's stability but also opens avenues for further functionalization, making it a versatile building block in organic synthesis.
Structurally, 9-(Chloroacetyl)-9H-carbazole consists of a carbazole core with a chloroacetyl group at the 9-position. This positioning is strategic, as it allows for optimal interaction between the substituent and the aromatic system of the carbazole. The compound's molecular formula is C15H11ClN, with a molecular weight of approximately 244.7 g/mol. Its physical properties, such as solubility and melting point, are critical factors in determining its suitability for various applications.
Recent studies have highlighted the potential of 9-(Chloroacetyl)-9H-carbazole in materials science, particularly in the development of advanced materials such as semiconductors and optoelectronic devices. The compound's electronic properties make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other related technologies. Researchers have also explored its role as a precursor for more complex structures, further underscoring its importance in modern material design.
In the pharmaceutical sector, 9-(Chloroacetyl)-9H-carbazole has shown promise as a lead compound for drug development. Its unique structure allows for interactions with biological systems that could potentially be harnessed for therapeutic purposes. Ongoing research is focused on understanding its bioavailability, toxicity, and efficacy in preclinical models, which are essential steps toward its potential clinical application.
The environmental impact of 9-(Chloroacetyl)-9H-carbazole is another area of active investigation. As industries increasingly prioritize sustainability, understanding the compound's biodegradability and ecological effects is crucial. Recent studies have provided insights into its behavior under various environmental conditions, contributing to the development of more eco-friendly synthetic processes and disposal methods.
In conclusion, 9-(Chloroacetyl)-9H-carbazole (CAS No. 38002-61-8) stands as a testament to the ongoing advancements in organic chemistry and materials science. Its unique properties and versatile applications position it as a key compound for future innovations across multiple disciplines.
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